molecular formula C11H16N2S B1330198 N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline CAS No. 712-80-1

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Cat. No. B1330198
CAS RN: 712-80-1
M. Wt: 208.33 g/mol
InChI Key: ISSWNDGJXPGDPC-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline” is a chemical compound with the CAS Number: 712-80-1 . It has a molecular weight of 208.33 and its IUPAC name is N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline . The compound is solid in physical form .


Synthesis Analysis

Thiazolidine motifs, such as the one present in “N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline” is represented by the linear formula C11H16N2S . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are synthesized using various agents and techniques to improve yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

“N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline” is a solid compound . It has a melting point range of 139 - 141 .

Scientific Research Applications

Antimicrobial Activity

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated that certain 1,3-thiazolidin-4-one derivatives exhibit effective antimicrobial activity against a variety of bacterial strains such as Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungal strain Aspergillus niger (Rana, Lade, Joshi, & Shah, 2012). Similarly, other synthesized derivatives have shown promising antibacterial and antifungal actions, as reported in various microbiological evaluations (Khan, Husain, Sharma, & Rashid, 2012).

Nonlinear Optical Applications

The compound has been investigated for its potential in nonlinear optical (NLO) applications. Research focusing on binary adducts of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline derivatives has revealed the formation of polar crystals, indicating their potential utility in NLO applications (Draguta, Fonari, Leonova, & Timofeeva, 2015).

Cancer and Antiproliferative Research

Derivatives of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline have been synthesized and evaluated for their antiproliferative and proapoptotic effects, consistent with cellular CDK2 and CDK9 inhibition. This suggests their potential in cancer research and therapy (Wang et al., 2004).

Charge-Transfer Chromophores

Research on N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline derivatives has also explored their use in creating strong charge-transfer chromophores. These studies include the development of donor–acceptor chromophores, which have been analyzed through techniques like X-ray crystallography and UV/Vis spectra, demonstrating their potential in various applications (Chen et al., 2011).

Fluorescent Thermometry

The compound's derivatives have been used to create a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. The fluorescence intensity of certain derivatives increases with temperature, indicating their potential use in temperature detection and monitoring (Cao et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives and their role in anticancer activity by inhibition of various enzymes and cell lines are areas of ongoing research . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSWNDGJXPGDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991515
Record name N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

CAS RN

712-80-1
Record name N,N-Dimethyl-4-(2-thiazolidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-(p-(dimethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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